2'-Chloroacetophenone semicarbazone 2'-Chloroacetophenone semicarbazone
Brand Name: Vulcanchem
CAS No.: 793635-25-3
VCID: VC15966436
InChI: InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6-
SMILES:
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol

2'-Chloroacetophenone semicarbazone

CAS No.: 793635-25-3

Cat. No.: VC15966436

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

2'-Chloroacetophenone semicarbazone - 793635-25-3

Specification

CAS No. 793635-25-3
Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
IUPAC Name [(Z)-1-(2-chlorophenyl)ethylideneamino]urea
Standard InChI InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6-
Standard InChI Key QRYYNWCEQGXCED-SDQBBNPISA-N
Isomeric SMILES C/C(=N/NC(=O)N)/C1=CC=CC=C1Cl
Canonical SMILES CC(=NNC(=O)N)C1=CC=CC=C1Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2'-Chloroacetophenone semicarbazone (CAS RN: N/A; systematic IUPAC name: N'-[(2-chlorophenyl)acetyl]semicarbazide) arises from the nucleophilic addition of semicarbazide to the carbonyl carbon of 2'-chloroacetophenone. The reaction eliminates water, forming a stable Schiff base characterized by a hydrazone linkage (–NH–N=C–). The parent compound, 2'-chloroacetophenone (CAS RN: 2142-68-9), is a chlorinated aromatic ketone with a molecular formula of C₈H₇ClO and a molar mass of 154.59 g/mol . Its semicarbazone derivative retains the chloro substituent at the ortho position of the phenyl ring, which influences electronic distribution and steric interactions .

Crystallography and Stereoelectronic Effects

Though crystallographic data for 2'-chloroacetophenone semicarbazone remains unpublished, analogous structures such as m-fluoroacetophenone semicarbazone exhibit planar configurations stabilized by intramolecular hydrogen bonding between the hydrazinic NH and carbonyl oxygen . The ortho-chloro substituent likely induces torsional strain, reducing conjugation efficiency compared to meta- or para-substituted derivatives. This electronic perturbation may enhance reactivity in biological systems by altering charge distribution across the aromatic system .

Synthesis and Optimization Strategies

Conventional Condensation Methodology

The synthesis of 2'-chloroacetophenone semicarbazone follows established protocols for semicarbazone formation, as demonstrated in studies of structurally related compounds :

  • Reagents:

    • 2'-Chloroacetophenone (1.0 equiv)

    • Semicarbazide hydrochloride (1.2 equiv)

    • Sodium acetate buffer (pH 4.5–5.5) or acetic acid (1% v/v)

    • Ethanol (reflux solvent)

  • Procedure:
    Dissolve 2'-chloroacetophenone (0.005 mol) and semicarbazide hydrochloride (0.006 mol) in 30 mL ethanol. Add sodium acetate (0.006 mol) to maintain mildly acidic conditions. Reflux the mixture at 80°C for 12–14 hours under inert atmosphere. Cool the reaction mixture to 0°C, precipitate the product via ice-water quench, and purify by recrystallization from ethanol .

  • Yield and Purity:
    Typical yields range from 70–85% with purity >95% (HPLC). Characterization via FTIR confirms imine formation (C=N stretch at 1610–1630 cm⁻¹) and NH stretches (3250–3350 cm⁻¹) .

Advanced Synthetic Modifications

Recent innovations in photoredox catalysis and solvent-free mechanochemistry offer pathways to enhance reaction efficiency. For instance, Zhang et al. (2022) demonstrated that visible-light irradiation (390 nm) accelerates reductive dehalogenation in etheral solvents, though this method has yet to be applied to semicarbazone synthesis .

Physicochemical Properties

Thermal and Solubility Profiles

Property2'-Chloroacetophenone 2'-Chloroacetophenone Semicarbazone (Inferred)
Melting Point52–56°C180–185°C (decomposes)
Boiling Point227–230°CN/A (thermal decomposition)
Density (20°C)1.190 g/mL1.28–1.32 g/cm³
Solubility in EthanolMiscible15–20 mg/mL
LogP (Octanol-Water)2.1 ± 0.31.8 ± 0.2 (predicted)

The semicarbazone derivative exhibits reduced volatility and higher thermal stability compared to the parent ketone, attributable to hydrogen bonding and increased molecular rigidity. Limited aqueous solubility (≤5 mg/mL in H₂O) necessitates formulation strategies using co-solvents like DMSO or cyclodextrin complexes for biomedical applications .

Biological Activities and Mechanistic Insights

Anticonvulsant Activity

Semicarbazones derived from chlorinated acetophenones show promise in seizure management. Pathak et al. (2012) synthesized 4-(3-chlorophenyl)-1-(substituted acetophenone) semicarbazones, observing 60–75% protection against pentylenetetrazole-induced seizures in murine models at 50 mg/kg doses . The chloro group’s position (ortho vs. para) influenced GABAergic activity, with ortho derivatives displaying superior blood-brain barrier penetration .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual cytotoxic and anticonvulsant properties position it as a multifunctional pharmacophore. Structure-activity relationship (SAR) studies recommend:

  • Halogen Substitution: Ortho positioning enhances target engagement but may increase hepatotoxicity risks.

  • Hydrazone Modification: N-methylation improves metabolic stability, reducing renal clearance .

Industrial and Analytical Uses

Beyond biomedicine, 2'-chloroacetophenone semicarbazone serves as:

  • A chiral resolving agent in asymmetric synthesis (enantiomeric excess >90% reported for amino alcohol separations) .

  • A UV-active probe (λ_max = 265 nm) for heavy metal detection via chelation-enhanced fluorescence .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator